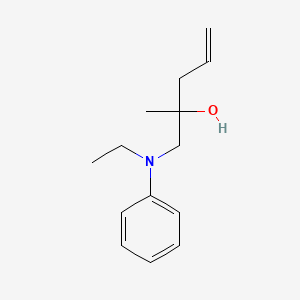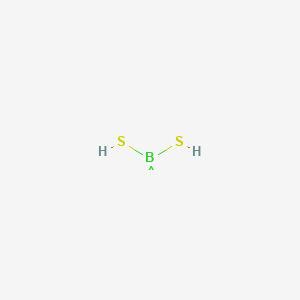![molecular formula C12H18 B14563743 1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene CAS No. 61971-96-8](/img/structure/B14563743.png)
1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(propan-2-ylidene)bicyclo[321]oct-2-ene is a bicyclic compound with a unique structure that includes a bicyclo[321]octane framework
Preparation Methods
The synthesis of 1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene can be achieved through several synthetic routes. One common method involves the photolysis of diazo compounds, which are prepared by vacuum pyrolysis of the sodium salts of the corresponding tosylhydrazones . This method allows for the generation of carbocyclic carbenes, which can then be used to form the desired bicyclic structure.
Industrial production methods for this compound may involve large-scale synthesis using similar photolysis techniques, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with this compound, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets and pathways within biological systems. The compound can undergo rearrangement reactions, leading to the formation of different isomers and derivatives . These interactions can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene can be compared with other similar compounds, such as:
Bicyclo[3.2.1]octane: A similar bicyclic structure but without the methyl and propan-2-ylidene groups.
Pinene: A bicyclic monoterpenoid with a different ring system and functional groups.
Bicyclo[2.2.2]oct-2-ene: Another bicyclic compound with a different ring size and structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which distinguish it from these similar compounds.
Properties
CAS No. |
61971-96-8 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylidenebicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C12H18/c1-9(2)11-5-7-12(3)6-4-10(11)8-12/h5,7,10H,4,6,8H2,1-3H3 |
InChI Key |
FALHTPWCWQZRPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC2(CCC1C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine](/img/structure/B14563663.png)



![3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate](/img/structure/B14563691.png)

![4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14563714.png)
![N,N'-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide)](/img/structure/B14563717.png)
![Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14563722.png)
![Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate](/img/structure/B14563733.png)

![3,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14563738.png)

![1-[1-(Aziridin-1-yl)ethyl]piperidine](/img/structure/B14563756.png)
